molecular formula C8H7BrN2 B13612719 3-Bromo-5,6-dimethylpyridine-2-carbonitrile

3-Bromo-5,6-dimethylpyridine-2-carbonitrile

Cat. No.: B13612719
M. Wt: 211.06 g/mol
InChI Key: TYOJVGOISAHPMX-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3rd position, two methyl groups at the 5th and 6th positions, and a nitrile group at the 2nd position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile typically involves the bromination of 5,6-dimethylpyridine-2-carbonitrile. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-amino-5,6-dimethylpyridine-2-carbonitrile, 3-thio-5,6-dimethylpyridine-2-carbonitrile, and 3-alkoxy-5,6-dimethylpyridine-2-carbonitrile.

    Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-carboxylic acid and 3-bromo-5,6-dimethylpyridine-2-aldehyde.

    Reduction Reactions: The major product is 3-bromo-5,6-dimethylpyridine-2-amine.

Scientific Research Applications

3-Bromo-5,6-dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-dimethylpyridine-2-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in synthesis and research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-5,6-dimethylpyridine-2-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-5-3-7(9)8(4-10)11-6(5)2/h3H,1-2H3

InChI Key

TYOJVGOISAHPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C#N)Br

Origin of Product

United States

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